molecular formula C42H68O13 B192315 Saikosaponin B2 CAS No. 58316-41-9

Saikosaponin B2

Cat. No.: B192315
CAS No.: 58316-41-9
M. Wt: 781.0 g/mol
InChI Key: WRYJYFCCMSVEPQ-ORAXXRKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Saikosaponin B2 is a bioactive compound isolated from the roots of Bupleurum falcatum, a plant commonly used in traditional Chinese medicine. This compound belongs to the class of triterpene saponins and is known for its diverse pharmacological properties, including anti-inflammatory, hepatoprotective, and anticancer effects .

Mechanism of Action

Target of Action

Saikosaponin B2, a triterpenoid saponin isolated from the root of Bupleurum chinense, has been found to exhibit high binding affinity for the herpesvirus functional protein envelope glycoprotein B (gB) . This compound also acts as an entry inhibitor against Hepatitis C Virus (HCV) infection .

Mode of Action

This compound exerts its antiviral effects in the early stages of viral infection without compromising the integrity of the viral particle . It has been shown to inhibit the absorption and penetration of the virus, thereby blocking its entry . Specifically, this compound can interact with gB proteins regardless of their conformation or prior binding to cell surface receptors .

Biochemical Pathways

This compound has been found to regulate the STK4/IRAK1/NF-κB signaling pathway . By upregulating serine/threonine protein kinase 4 (STK4) expression and decreasing the expression of interleukin-1 receptor–associated kinase 1 (IRAK1) and nuclear factor-kappaB (NF-κB), this compound exerts anti-inflammatory and anti-cancer effects .

Pharmacokinetics

Future research should focus on novel saponin compounds utilizing colon-specific delivery and osmotic pump systems to enhance oral bioavailability .

Result of Action

This compound has demonstrated robust antiviral efficacy against Feline Herpesvirus-1 (FHV-1) at concentrations devoid of cytotoxicity . It has also shown potent anticoronaviral activity . Furthermore, this compound has been found to exert potent anti-inflammatory and antitumor effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect its action. For example, this compound has been found to enhance the hepatotargeting effect of anticancer drugs through inhibition of multidrug resistance-associated drug transporters

Biochemical Analysis

Biochemical Properties

Saikosaponin B2 interacts with various biomolecules, influencing biochemical reactions. For instance, it has been found to inhibit calcium flux induced by polygodial or allyl isothiocyanate in HEK293 cells expressing human TRPA1 . This suggests that this compound may interact with ion channels, affecting their function and subsequent cellular processes .

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. In breast cancer cells, it inhibits proliferation and migration, reducing levels of phosphorylated STAT3, VASP, matrix metallopeptidase (MMP) 2 and MMP9 . This suggests that this compound can influence cell signaling pathways and gene expression, thereby affecting cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit hepatitis C virus (HCV) viral entry into cells, but not replication, suggesting that it may interact with specific biomolecules to inhibit enzyme activation . Furthermore, it has been shown to protect SH-SY5Y cells from hydrogen peroxide-induced cell death .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For example, it has been shown to inhibit the proliferation and migration of MCF-7 cells, with these effects being observed over a period of time . This suggests that this compound may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to exhibit robust antiviral efficacy against FHV-1 at concentrations devoid of cytotoxicity . This suggests that this compound may have threshold effects, with potential toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been suggested that saikosaponins are mainly synthesized via the mevalonate pathway in the protoplasm in young organs, and then transported to the central vacuole . This indicates that this compound may interact with enzymes or cofactors involved in these pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been shown to enhance the hepatotargeting effect of anticancer drugs through inhibition of multidrug resistance-associated drug transporters . This suggests that this compound may interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

This compound is mainly stored in vacuoles . It is speculated that saikosaponins are synthesized via the mevalonate pathway in the protoplasm in young organs, and then transported to the central vacuole by the endoplasmic reticulum (ER) or the fusion of vacuoles . This suggests that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Saikosaponin B2 can be synthesized through the hydrolysis of saikosaponin A and saikosaponin D using recombinant glycoside hydrolases. These enzymes, cloned from Paenibacillus mucilaginosus and Lactobacillus koreensis, exhibit glycoside cleavage activity at optimal conditions of 30–37°C and pH 6.5–7.0 .

Industrial Production Methods: The industrial production of this compound involves the extraction of Bupleurum falcatum roots followed by purification using preparative high-performance liquid chromatography. The process includes the hydrolysis of saikosaponins to produce saikogenin F and saikogenin G, which are then further purified to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Saikosaponin B2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various saikosaponin derivatives with modified pharmacological properties .

Scientific Research Applications

Saikosaponin B2 has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Saikosaponin A
  • Saikosaponin D
  • Saikosaponin C
  • Punicalin
  • Punicalagin

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8R,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H68O13/c1-21-29(47)34(55-35-32(50)31(49)30(48)24(18-43)53-35)33(51)36(52-21)54-28-11-12-38(4)25(39(28,5)19-44)10-13-40(6)26(38)9-8-22-23-16-37(2,3)14-15-42(23,20-45)27(46)17-41(22,40)7/h8-9,21,24-36,43-51H,10-20H2,1-7H3/t21-,24-,25-,26-,27-,28+,29+,30-,31+,32-,33-,34+,35+,36+,38+,39+,40-,41-,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYJYFCCMSVEPQ-ORAXXRKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=CC5=C6CC(CC[C@@]6([C@@H](C[C@]54C)O)CO)(C)C)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H68O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

781.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58316-41-9
Record name Saikosaponin B2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58316-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Saikosaponin B2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058316419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.